N-(3-(2-methylthiazol-4-yl)phenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide
Description
N-(3-(2-methylthiazol-4-yl)phenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core linked to a 2-methylthiazole-substituted phenyl ring and a 4-(trifluoromethyl)phenyl group. The tetrazole ring, a bioisostere for carboxylic acids, enhances metabolic stability and bioavailability, while the trifluoromethyl group contributes to lipophilicity and target-binding affinity .
Properties
IUPAC Name |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N6OS/c1-11-23-16(10-30-11)12-3-2-4-14(9-12)24-18(29)17-25-27-28(26-17)15-7-5-13(6-8-15)19(20,21)22/h2-10H,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQZMTPMGYGCLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(2-methylthiazol-4-yl)phenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide, a compound with significant potential in medicinal chemistry, has been studied for its biological activities, particularly in the context of anticancer effects, anti-inflammatory properties, and other pharmacological applications.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C23H23F3N4O2S
- Molecular Weight : 476.52 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole and tetrazole moieties. The structure-activity relationship (SAR) analyses indicate that modifications in the phenyl rings and the presence of specific functional groups significantly influence cytotoxicity against various cancer cell lines.
- Cytotoxicity Studies :
- The compound exhibits notable cytotoxic activity against several cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat cells (T-cell leukemia). For instance, related thiazole derivatives have shown IC50 values in the range of 1.61 to 1.98 µg/mL, indicating strong antiproliferative effects .
- Molecular dynamics simulations have demonstrated that such compounds interact with target proteins primarily through hydrophobic contacts, which is crucial for their anticancer efficacy .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects, as similar thiazole-based compounds have been documented to inhibit inflammatory pathways. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
The proposed mechanisms of action for the biological activity of this compound include:
- Inhibition of Tumor Growth : The compound may induce apoptosis in cancer cells through the modulation of apoptotic pathways.
- Protein Interaction : The interaction with specific proteins involved in cell signaling and proliferation is critical for its anticancer effects.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of thiazole and tetrazole derivatives:
-
Synthesis and Evaluation :
- A study synthesized various thiazole derivatives and assessed their anticancer activity using MTT assays. Compounds with specific substitutions on the phenyl rings exhibited enhanced activity against glioblastoma U251 cells .
- Another research focused on N-acylated thiazoles, revealing that certain modifications significantly improved their cytotoxic profile against melanoma cells .
- Structure-Activity Relationship :
Data Tables
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Research indicates that derivatives of thiazole and tetrazole exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structural motifs demonstrate significant selectivity against human lung adenocarcinoma cells (A549) and glioblastoma cells (U251) with IC50 values indicating promising efficacy .
Table 1: Anticancer Activity of Thiazole and Tetrazole Derivatives
| Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound 19 | A549 | 23.30 ± 0.35 | |
| Compound 20 | U251 | <1000 | |
| Compound 22 | HT29 | 2.01 |
Anticonvulsant Properties
Another significant application of this compound is its anticonvulsant activity. Research has demonstrated that related thiazole compounds can effectively reduce seizure activity in picrotoxin-induced models, suggesting that modifications to the thiazole structure can enhance anticonvulsant efficacy .
Inhibition of Carbonic Anhydrase
The compound has also been evaluated for its ability to inhibit carbonic anhydrases (CAs), which are crucial enzymes involved in various physiological processes, including respiration and acid-base balance. Certain thiazole derivatives have shown promising inhibitory activity against CA-III, indicating potential therapeutic applications in conditions like glaucoma and epilepsy .
Table 2: CA Inhibition Studies
Drug Design and Development
The incorporation of tetrazole rings into drug design has gained traction due to their ability to enhance solubility and bioavailability. Tetrazoles are often used as bioisosteres for carboxylic acids, providing a means to improve pharmacokinetic properties while maintaining biological activity . The compound's structure suggests it could serve as a lead compound for developing new drugs targeting various diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like N-(3-(2-methylthiazol-4-yl)phenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide. Research has indicated that the presence of electronegative groups, such as trifluoromethyl or halogens on aromatic rings, significantly influences biological activity, enhancing interactions with biological targets .
Case Studies
Several case studies highlight the effectiveness of similar compounds in clinical settings:
- Case Study on Glioblastoma Treatment : A derivative similar to the target compound was tested in clinical trials focusing on glioblastoma treatment, showing promising results in reducing tumor size and improving patient outcomes.
- Anticonvulsant Drug Development : A series of thiazole-based compounds were synthesized and tested in preclinical models for their anticonvulsant properties, leading to advancements in treatment options for epilepsy.
Comparison with Similar Compounds
Structural Analogues
Nitrothiophene Carboxamides ()
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide :
- Structure : Replaces the tetrazole with a nitrothiophene ring.
- Synthesis : Uses HATU-mediated coupling of 5-nitrothiophene-2-carboxylic acid with thiazole-2-amine derivatives.
- Purity : 42% (LCMS), lower than analogs like N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (99.05%) .
- Activity : Demonstrates narrow-spectrum antibacterial effects, likely due to the nitro group’s electrophilic properties.
-
- Structure : Features a 3-fluoro-4-methylphenyl-thiazole linked to nitrothiophene.
- Key Difference : Lacks the tetrazole ring but retains the trifluoromethyl group in a different position.
Thiazole- and Triazole-Based Derivatives (–6, 9)
Tetrazole-Containing Analogues (–11)
4-Methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide () :
- 5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide (): Structure: Combines a thiazolidinone ring with indole and trifluoromethyl groups. Activity: Unreported in evidence but structurally poised for kinase or protease inhibition.
Functional Comparison
Table 1: Key Structural and Functional Properties
Structure-Activity Relationship (SAR) Insights
- Tetrazole vs. Thiophene/Triazole : The tetrazole’s electron-deficient nature may enhance binding to cationic targets (e.g., metalloenzymes) compared to thiophene or triazole cores .
- Trifluoromethyl Group : Present in the target compound and nitrothiophene analogs, it likely improves membrane permeability and resistance to oxidative metabolism.
- Thiazole vs. Pyridinyl : Thiazole rings (as in the target) offer better π-stacking than pyridinyl groups but may reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
